molecular formula C29H40N2O9 B1262890 4,5-Dihydrogeldanamycin

4,5-Dihydrogeldanamycin

Cat. No.: B1262890
M. Wt: 560.6 g/mol
InChI Key: QTQAWLPCGQOSGP-BMBHCMFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geldanamycin is a benzoquinone antineoplastic antibiotic isolated from the bacterium Streptomyces hygroscopicus. Geldanamycin binds to and inhibits the cytosolic chaperone functions of heat shock protein 90 (HSP90). HSP90 maintains the stability and functional shape of many oncogenic signaling proteins;  the inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins that may be over-expressed or overactive in tumor cells. (NCI04)

Scientific Research Applications

Antitumor Activity

A novel class of anthracycline derivatives, including carbamate derivatives of (hydroxyalkyl)anthracyclines, has demonstrated significant efficacy in antitumor activity, particularly in an L-1210 leukemia test system. These derivatives have shown greater potency than some known anthracyclines like daunorubicin and doxorubicin, with specific isomers like the 13R isomer showing notably higher efficacy (Adams et al., 1990).

Synthesis and Biological Effects of Lipid Mediators

Maresins, a family of anti-inflammatory and pro-resolving lipid mediators synthesized from docosahexaenoic acid (DHA) by macrophages, include compounds like 13R,14S-dihydroxy-docosahexaenoic acid. This compound demonstrates potent anti-inflammatory and pro-resolving actions, reducing neutrophil infiltration and enhancing macrophage phagocytosis in various biological contexts (Deng et al., 2014).

Stereoselective Synthesis of Lipid Mediators

The stereoselective synthesis of lipid mediators related to maresins, such as 14S,22-dihydroxy-docosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, has been achieved through a series of specific reactions. These synthetically produced compounds match their natural counterparts and offer insights into their potential biological functions (Hong et al., 2019).

Structural Reinforcement in Macrocyclic Ligands

Studies on macrocyclic ligands like 1,10-dioxa-4,7,13,16-tetra-azacyclo-octadecane have revealed insights into their structural reinforcement and complex formation constants with various metal ions. These studies contribute to understanding the selectivity and binding behavior of these complex molecular structures (Wade et al., 1990).

Biological Effects of Dihydroxylated Compounds

Research on dihydroxylated compounds, such as those derived from α-linolenic acid, highlights their biological activities. These compounds exhibit anti-inflammatory properties and can be synthesized by human recombinant lipoxygenases, suggesting their potential therapeutic applications (Liu et al., 2013).

Biosynthesis and Regulation of Maresin Intermediates

Investigations into the biosynthesis of maresin intermediates, particularly by human 15-lipoxygenase and 12-lipoxygenase, shed light on the enzymatic pathways and regulatory mechanisms involved in producing these biologically significant compounds (Freedman et al., 2020).

Properties

Molecular Formula

C29H40N2O9

Molecular Weight

560.6 g/mol

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,16-9-,18-13-/t15-,17+,22+,23+,24-,26+/m1/s1

InChI Key

QTQAWLPCGQOSGP-BMBHCMFXSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)\C)OC)OC(=O)N)/C)C)O)OC

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC

Synonyms

geldanamycin
geldanomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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